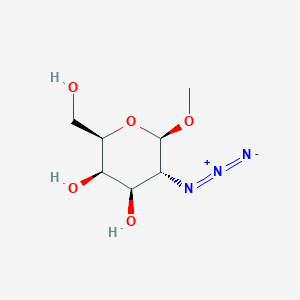
3-Fluoro-4-acetylaminobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-acetylaminobiphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a fluorine atom at the 3-position and an acetylamino group at the 4-position of the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods: Industrial production of 3-Fluoro-4-acetylaminobiphenyl may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors can further enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-4-acetylaminobiphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s interactions with biological systems are of interest, particularly in the study of enzyme inhibition and protein binding.
Industry: It is used in the development of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-acetylaminobiphenyl involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a carcinogen by forming covalent bonds with DNA, leading to mutations and cancer development . The compound’s acetylamino group is believed to play a crucial role in its carcinogenic activity, as it undergoes metabolic activation to form reactive intermediates that can damage cellular components.
Comparación Con Compuestos Similares
3-Fluoro-4-acetylaminobiphenyl can be compared with other biphenyl derivatives, such as:
4-Acetylaminobiphenyl: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
3-Fluoro-4-aminobiphenyl: Lacks the acetyl group, which can affect its carcinogenic potential and chemical properties.
2-Fluoro-4-acetylaminobiphenyl: The position of the fluorine atom is different, which can influence its reactivity and interactions with biological targets.
The unique combination of the fluorine atom and the acetylamino group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
725-04-2 |
|---|---|
Fórmula molecular |
C14H12FNO |
Peso molecular |
229.25 g/mol |
Nombre IUPAC |
N-(2-fluoro-4-phenylphenyl)acetamide |
InChI |
InChI=1S/C14H12FNO/c1-10(17)16-14-8-7-12(9-13(14)15)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |
Clave InChI |
NBAUDCWTTFHKNR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


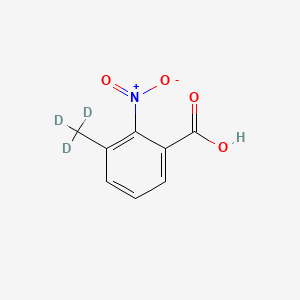
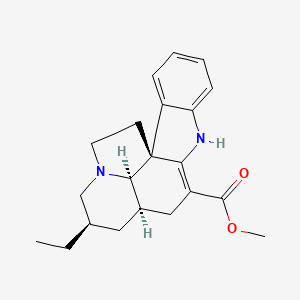
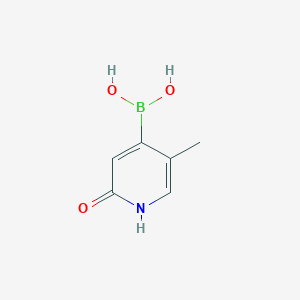
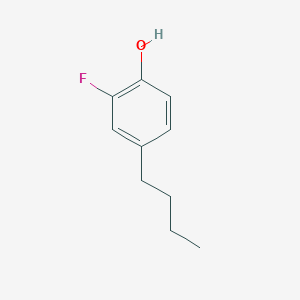
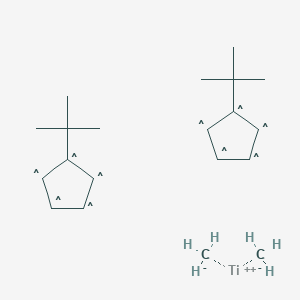
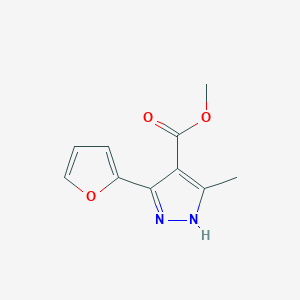
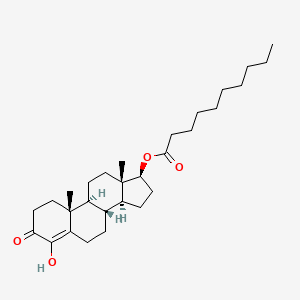
![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol](/img/structure/B13409789.png)
![1-(Pyridin-3-ylmethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13409797.png)

![1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane](/img/structure/B13409816.png)

